molecular formula C8H13ClO2 B066762 4-methoxycyclohexane-1-carbonyl Chloride CAS No. 187276-38-6

4-methoxycyclohexane-1-carbonyl Chloride

Cat. No. B066762
M. Wt: 176.64 g/mol
InChI Key: DRGGCXKJFXNNFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxycyclohexane-1-carbonyl chloride (MOC) is a chemical compound that is widely used in scientific research. It is a carbonyl chloride that is used as a reagent in the synthesis of various organic compounds. MOC is a colorless liquid that is soluble in organic solvents such as ether, benzene, and chloroform.

Mechanism Of Action

The mechanism of action of 4-methoxycyclohexane-1-carbonyl Chloride is not well understood. It is believed that 4-methoxycyclohexane-1-carbonyl Chloride reacts with nucleophiles such as amines, alcohols, and thiols to form carbamates, esters, and thioesters. The reaction is believed to proceed via an acyl chloride intermediate. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine.

Biochemical And Physiological Effects

4-methoxycyclohexane-1-carbonyl Chloride is not known to have any significant biochemical or physiological effects. It is not used as a drug and is not known to have any therapeutic properties. However, 4-methoxycyclohexane-1-carbonyl Chloride is known to be toxic and should be handled with care.

Advantages And Limitations For Lab Experiments

4-methoxycyclohexane-1-carbonyl Chloride is a useful reagent in organic chemistry due to its high reactivity and selectivity. It is easy to handle and can be used in a wide range of reactions. However, 4-methoxycyclohexane-1-carbonyl Chloride is also highly toxic and should be handled with care. It is also expensive and may not be readily available in some laboratories.

Future Directions

There are many potential future directions for the use of 4-methoxycyclohexane-1-carbonyl Chloride in scientific research. One possible direction is the development of new synthetic methods using 4-methoxycyclohexane-1-carbonyl Chloride as a reagent. Another direction is the use of 4-methoxycyclohexane-1-carbonyl Chloride in the preparation of new materials and polymers. Finally, 4-methoxycyclohexane-1-carbonyl Chloride may also be used in the synthesis of new pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, 4-methoxycyclohexane-1-carbonyl chloride is a useful reagent in organic chemistry. It is widely used in the synthesis of various organic compounds and has many potential applications in scientific research. However, it is also highly toxic and should be handled with care. Further research is needed to fully understand the mechanism of action and potential applications of 4-methoxycyclohexane-1-carbonyl Chloride in scientific research.

Synthesis Methods

4-methoxycyclohexane-1-carbonyl Chloride can be synthesized by the reaction of 4-methoxycyclohexanone with thionyl chloride. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis method is simple and efficient, making 4-methoxycyclohexane-1-carbonyl Chloride a popular reagent in organic chemistry.

Scientific Research Applications

4-methoxycyclohexane-1-carbonyl Chloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals. 4-methoxycyclohexane-1-carbonyl Chloride is also used in the synthesis of chiral ligands, which are important in asymmetric synthesis. In addition, 4-methoxycyclohexane-1-carbonyl Chloride is used in the preparation of polymers and materials.

properties

IUPAC Name

4-methoxycyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGGCXKJFXNNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxycyclohexane-1-carbonyl Chloride

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